5-Chloro-2-methylbenzothiazole physical properties
5-Chloro-2-methylbenzothiazole physical properties
An In-depth Technical Guide to the Physical Properties of 5-Chloro-2-methylbenzothiazole
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloro-2-methylbenzothiazole (CAS No. 1006-99-1), a key heterocyclic organic compound. Intended for researchers, chemists, and professionals in drug development and materials science, this document synthesizes critical data from established scientific sources. It covers fundamental properties including molecular structure, melting and boiling points, solubility, and density. Furthermore, it details the spectroscopic signatures (MS, NMR, IR) essential for its identification and characterization. The guide incorporates field-proven experimental methodologies for property determination, emphasizing the causality behind procedural choices to ensure technical accuracy and reproducibility. All data is presented with authoritative citations and supported by a complete reference list.
5-Chloro-2-methylbenzothiazole is a substituted benzothiazole, a class of heterocyclic compounds featuring a benzene ring fused to a thiazole ring.[1] Its structure, containing a reactive chlorine atom and a methyl group, makes it a valuable and versatile intermediate in organic synthesis.[2] It serves as a foundational building block for creating more complex molecules with specific biological or material properties. Consequently, it is of significant interest in fields such as medicinal chemistry for the development of new therapeutic agents and in materials science for synthesizing specialty chemicals like dyes.[1][2] A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and characterization in a laboratory setting.
Caption: Chemical structure of 5-Chloro-2-methylbenzothiazole.
Core Physical and Chemical Properties
The physical properties of a compound dictate the conditions required for its storage, handling, and use in chemical reactions. The data presented herein is crucial for tasks ranging from solvent selection to purification method development.
General and Molecular Information
A unique identifier and the molecular formula are the most fundamental properties for any chemical compound.
| Property | Value | Source(s) |
| CAS Number | 1006-99-1 | [3][4] |
| Molecular Formula | C₈H₆ClNS | [1][3][4] |
| Molecular Weight | 183.66 g/mol | [3][4][5] |
| EC Number | 213-746-9 | [3] |
| InChI Key | XCALAYIRFYALSX-UHFFFAOYSA-N | [1][3] |
Appearance and Form
At ambient temperature, 5-Chloro-2-methylbenzothiazole exists as a solid.[6] Its appearance is consistently described as a white to light yellow or pale brown crystalline powder.[1][2][6] The variation in color can often be attributed to the presence of minor impurities or the compound's exposure to light and air over time. For high-purity applications, a nearly white appearance is desirable.
Melting Point
The melting point is a critical indicator of purity. For crystalline solids, a sharp melting range typically indicates high purity, whereas a broad range suggests the presence of impurities. The reported melting point for this compound varies slightly across different suppliers, which may reflect differences in the purity levels of the batches tested.
The slight discrepancies highlight the importance of in-house verification of physical constants for new batches of material.
Boiling Point
Boiling point data is essential for purification via distillation and for assessing a compound's volatility. Due to the relatively high boiling point of 5-Chloro-2-methylbenzothiazole at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition.
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Boiling Point (Atmospheric): 275-277 °C[2]
-
Boiling Point (Vacuum): 147 °C at 15 mmHg
The significant reduction in boiling point under vacuum demonstrates a standard and necessary technique for the purification of high-molecular-weight, thermally sensitive organic compounds.
Solubility Profile
Understanding a compound's solubility is fundamental for reaction setup, extraction, and purification (e.g., recrystallization). The polarity imparted by the nitrogen and sulfur heteroatoms and the chlorine substituent, balanced by the aromatic rings, results in a predictable solubility pattern.
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Water: Slightly soluble.[2]
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Organic Solvents: Soluble in common organic solvents such as ethanol, ether, chloroform, and acetone.[1][2]
This differential solubility is highly advantageous. It allows for the use of aqueous washes to remove water-soluble impurities during a reaction workup and provides a range of solvent options for chromatography and recrystallization.
Density
The density of a substance is its mass per unit volume. While not always a critical parameter for synthetic chemistry, it can be useful for process engineering and formulation development.
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Estimated Density: 1.2741 g/cm³ (rough estimate)
Spectroscopic and Analytical Data
Spectroscopic data provides an electronic and structural "fingerprint" of a molecule, essential for confirming its identity and assessing its purity.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure from fragmentation patterns. For 5-Chloro-2-methylbenzothiazole, the key features to look for in a GC-MS analysis are:
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Molecular Ion (M+): A peak at m/z = 183, corresponding to the molecular weight of the compound.[5]
-
Isotope Peak (M+2): A peak at m/z = 185, which is characteristic of a monochlorinated compound due to the natural abundance of the ³⁷Cl isotope. The expected intensity ratio of the M+ to M+2 peak is approximately 3:1.[5]
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Major Fragments: Common fragments may be observed at m/z values of 148 and 135, corresponding to the loss of chlorine and other fragments.[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the methyl (CH₃) protons and a distinct pattern of signals in the aromatic region for the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the carbons of the benzothiazole core, and the carbon attached to the chlorine atom.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-Chloro-2-methylbenzothiazole would be expected to display characteristic absorption bands for:
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C-H stretching from the aromatic and methyl groups.
-
C=N stretching from the thiazole ring.
-
C=C stretching within the aromatic ring.
-
C-Cl stretching .
Spectral data is available from sources such as the NIST Chemistry WebBook and PubChem.[5][8]
Experimental Methodologies
To ensure scientific integrity, physical properties must be verifiable. The following are standard, self-validating protocols for determining key properties of a solid organic compound like 5-Chloro-2-methylbenzothiazole.
Protocol: Melting Point Determination (Capillary Method)
This method provides an accurate melting range, a key indicator of purity.
Caption: Workflow for Capillary Melting Point Determination.
Causality: A slow heating ramp near the melting point is critical. A rapid ramp does not allow for thermal equilibrium between the sample, thermometer, and heating block, leading to an artificially wide and inaccurate melting range.
Protocol: Purity Assessment by Thin-Layer Chromatography (TLC)
TLC is a rapid, inexpensive method to assess the purity of a sample by separating it from non-volatile impurities.
Caption: Workflow for Thin-Layer Chromatography Purity Assessment.
Causality: The choice of eluent is crucial. The solvent system must be optimized to provide good separation between the compound of interest and potential impurities, ideally resulting in an Rf value between 0.3 and 0.7 for the main spot.
Safety and Handling
While a Safety Data Sheet (SDS) from the supplier is the primary source for safety information, general precautions are warranted.[6]
-
GHS Hazard Statements: According to PubChem, this compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE): Always use standard laboratory PPE, including safety glasses or goggles, gloves, and a lab coat.[6]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[6] Avoid contact with skin and eyes.[9]
Conclusion
5-Chloro-2-methylbenzothiazole is a solid crystalline compound with a melting point in the range of 65-72 °C and a high boiling point that necessitates vacuum distillation for purification. Its solubility in common organic solvents and slight solubility in water define the strategies for its use in synthesis and workup procedures. The spectroscopic data available provides a clear fingerprint for its unambiguous identification. The experimental protocols detailed in this guide serve as a foundation for researchers to verify these critical properties, ensuring the quality and consistency required for successful research and development applications.
References
- Quinoline. (n.d.). 5-Chloro-2-methylbenzothiazole Manufacturer & Supplier in China | Properties, Uses, SDS, Price.
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- TCI AMERICA. (n.d.). 5-Chloro-2-methylbenzothiazole | 1006-99-1.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylbenzothiazole 97 1006-99-1.
- Thermo Fisher Scientific. (2024, March 30). 5-Chloro-2-methylbenzothiazole - SAFETY DATA SHEET.
- ChemicalBook. (n.d.). 5-Chloro-2-methylbenzothiazole CAS#: 1006-99-1.
- PubChem. (n.d.). 5-Chloro-2-methylbenzothiazole | C8H6ClNS | CID 13873.
- Santa Cruz Biotechnology. (n.d.). 5-Chloro-2-methylbenzothiazole | CAS 1006-99-1.
- ChemicalBook. (n.d.). 5-Chloro-2-methylbenzothiazole (1006-99-1) 1H NMR spectrum.
- TCI EUROPE N.V. (n.d.). 5-Chloro-2-methylbenzothiazole 1006-99-1.
- NIST. (n.d.). Benzothiazole, 5-chloro-2-methyl-.
- Sigma-Aldrich. (n.d.). 5-Chloro-2-methylbenzothiazole 97 1006-99-1.
- KEIMFARBEN GMBH. (n.d.). Safety data sheet.
- SpectraBase. (n.d.). 5-Chloro-2-methylbenzothiazole - Optional[13C NMR] - Chemical Shifts.
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